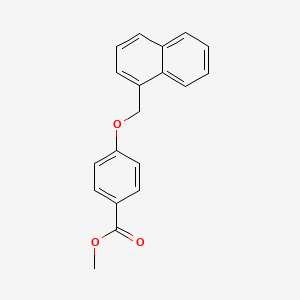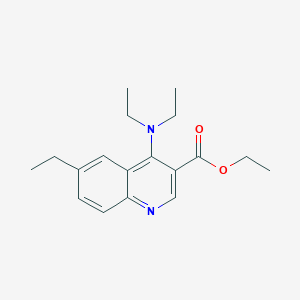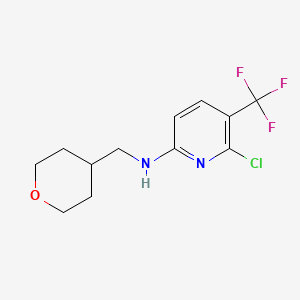![molecular formula C13H15ClF3NO B11833749 4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11833749.png)
4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a synthetic compound that combines the structural features of benzofuran and piperidine with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the formation of the benzofuran and piperidine rings followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.
Spirocyclization: Formation of the spiro compound by reacting benzofuran derivatives with piperidine derivatives under specific conditions.
Introduction of Trifluoromethyl Group: Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives of the benzofuran ring.
Reduction Products: Reduced forms of the piperidine ring.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzofuran and piperidine rings interact with biological targets such as enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)piperidine hydrochloride
- 3-(Trifluoromethyl)piperidine
- 4,4-Difluoropiperidine hydrochloride
Comparison:
- 4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to linear or monocyclic analogs.
- The presence of both benzofuran and piperidine rings in a single molecule provides a versatile scaffold for drug design and development.
- The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C13H15ClF3NO |
|---|---|
Molekulargewicht |
293.71 g/mol |
IUPAC-Name |
4-(trifluoromethyl)spiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)10-2-1-3-11-9(10)8-12(18-11)4-6-17-7-5-12;/h1-3,17H,4-8H2;1H |
InChI-Schlüssel |
XBWMZQBSHSGKIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC3=C(C=CC=C3O2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)









